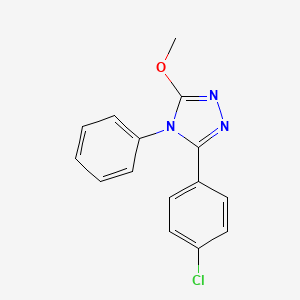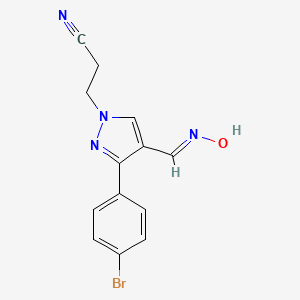
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile, also known as BPPN, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BPPN belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the inhibition of various signaling pathways such as Akt/mTOR and NF-κB. This compound has been found to activate the AMPK signaling pathway which plays a crucial role in regulating cellular energy metabolism. The activation of AMPK by this compound leads to the inhibition of the mTOR signaling pathway which is involved in cell growth and proliferation. This compound also inhibits the NF-κB signaling pathway which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. This compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound reduces blood glucose levels and improves insulin sensitivity in animal models of diabetes by activating the AMPK signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize in the laboratory. However, this compound has some limitations for lab experiments such as its low bioavailability and poor pharmacokinetic properties. This compound has a short half-life and is rapidly metabolized in vivo.
Zukünftige Richtungen
Future research on (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could focus on improving its pharmacokinetic properties and bioavailability. Novel formulations of this compound could be developed to enhance its therapeutic efficacy. The mechanism of action of this compound could be further elucidated to identify potential targets for drug development. This compound could also be tested in clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the reaction between 4-bromobenzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-diabetic effects. The anti-inflammatory activity of this compound has been demonstrated in animal models of acute and chronic inflammation. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The anti-cancer activity of this compound has been studied in various cancer cell lines including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of this compound involves the inhibition of the Akt/mTOR signaling pathway.
This compound has also been found to exhibit anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity in animal models of diabetes. The mechanism of action of this compound in diabetes involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
Eigenschaften
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-12-4-2-10(3-5-12)13-11(8-16-19)9-18(17-13)7-1-6-15/h2-5,8-9,19H,1,7H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGKOPQMJTTFU-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NO)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/O)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

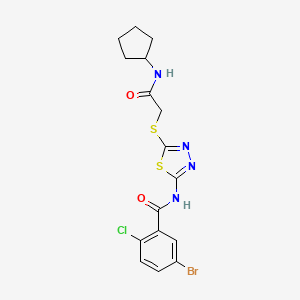
![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
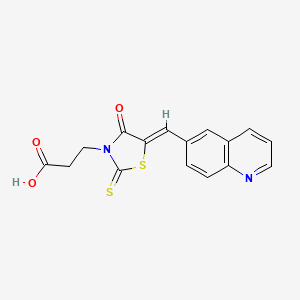
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)
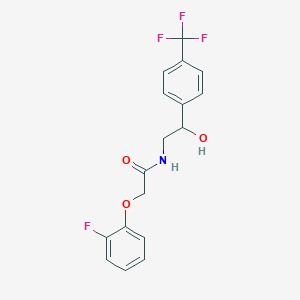
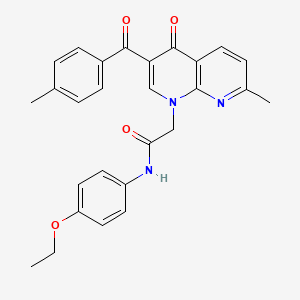


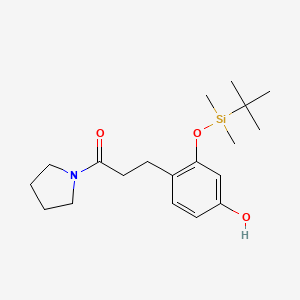
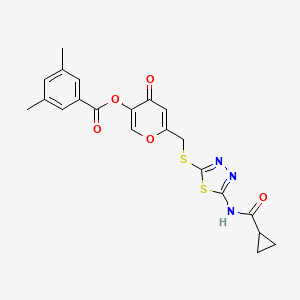

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)

